2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-6-14(11-13)20-18(22)12-24-17-8-4-7-16-15(17)9-10-21(2)19(16)23/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIALONBQKTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321790 | |
| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850904-67-5 | |
| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Phenethylamide Precursors
The dihydroisoquinolinone scaffold is commonly synthesized via cyclization of substituted phenethylamides. For the target compound, 2-methylphenethylamine serves as the starting material. Reaction with chloroacetyl chloride in dichloromethane forms N-(2-(2-methylphenyl)ethyl)chloroacetamide, which undergoes intramolecular cyclization using phosphorus oxychloride (POCl₃) at 80–100°C to yield 2-methyl-3,4-dihydroisoquinolin-1-one. Key considerations include:
Bischler-Napieralski Reaction Modifications
Alternative routes employ the Bischler-Napieralski reaction, where β-phenethylamides cyclize to form dihydroisoquinolinium intermediates. For example, 3-hydroxy-N-(2-(2-methylphenyl)ethyl)benzamide treated with POCl₃ generates 5-hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one after oxidation. This method is less efficient (45–60% yield) due to competing side reactions but offers regiochemical control.
Installation of the Oxy-Acetamide Moiety
Williamson Ether Synthesis
The hydroxyl group at position 5 of the dihydroisoquinolinone core undergoes alkylation with chloroacetyl chloride. In a representative procedure:
- 5-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1-one (1.0 eq) is dissolved in DMF.
- Sodium hydride (1.2 eq) is added at 0°C, followed by chloroacetyl chloride (1.1 eq).
- The mixture is stirred at 25°C for 12 hours, yielding 5-(chloroacetoxy)-2-methyl-3,4-dihydroisoquinolin-1-one (82% yield).
Amidation with 3-Methylaniline
The chloroacetate intermediate reacts with 3-methylaniline in acetonitrile under reflux (80°C, 6 hours) to form the final acetamide. Triethylamine (3.0 eq) is used to scavenge HCl, improving yields to 75–88%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Phenethylamide Cyclization | 2-Methylphenethylamine | POCl₃ | 78 | High regioselectivity | Requires anhydrous conditions |
| Bischler-Napieralski | 3-Hydroxy-β-phenethylamide | POCl₃, Oxidizing agents | 60 | Compatible with diverse substituents | Lower yield |
| Post-Cyclization Alkylation | Dihydroisoquinolinone | Methyl triflate | 85 | Efficient methylation | Costly reagents |
Industrial-Scale Production Considerations
Green Chemistry Approaches
BenchChem’s industrial protocols emphasize solvent recycling (e.g., recovering DMF via distillation) and catalytic methylations using CuI nanoparticles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroisoquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting anti-apoptotic proteins.
- Case Studies : A study demonstrated that derivatives of isoquinoline compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 | 5.2 |
| HCT116 | 3.8 |
Antimicrobial Properties
The antimicrobial potential of similar isoquinoline derivatives has been explored extensively.
- Activity Spectrum : These compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Case Studies : In vitro studies revealed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes implicated in disease processes.
Mechanism of Action
The mechanism by which 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of N-(substituted phenyl)acetamides with variations in the dihydroisoquinoline substituents. Key analogs include:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s XLogP3 (~4.0) is comparable to fluorinated (4.2) and benzyl-substituted (~5.0) analogs. Hydroxyalkoxy derivatives (XLogP3 3.5–4.5) exhibit lower lipophilicity due to polar hydroxyl groups .
- Hydrogen Bonding: The acetamide and dihydroisoquinolinone moieties contribute to H-bond acceptor capacity, critical for target binding. Hydroxyalkoxy analogs (e.g., 13h in ) have additional H-bond donors, enhancing solubility .
- Synthetic Yields : Yields for analogs vary widely (15–75%), influenced by substituent complexity. For example, hydroxydecyl derivatives (j) show 18% yield, while benzyl analogs () are synthesized more efficiently .
Biological Activity
The compound 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide (CAS No: 850904-67-5) is a derivative of isoquinoline and belongs to the class of benzamides. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.38 g/mol. Its structure features a dihydroisoquinoline moiety linked to an acetamide group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including:
- Antitumor Activity : Preliminary studies indicate that derivatives of isoquinoline exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this one have shown promise in inhibiting cell proliferation in malignant pleural mesothelioma models through mechanisms involving ERK signaling pathways .
- Neuropharmacological Effects : Isoquinoline derivatives are known to interact with neurotransmitter systems. Research suggests that such compounds may influence serotonin and dopamine transporters, which are critical in the treatment of mood disorders .
The proposed mechanisms through which 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism, similar to other benzamide derivatives that target dihydrofolate reductase (DHFR), leading to reduced cell growth .
- Modulation of Signaling Pathways : It has been observed that such compounds can modulate mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cell proliferation and survival .
Case Studies and Research Findings
Several studies have examined the biological activity of isoquinoline derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates under controlled conditions. For example, potassium carbonate in DMF is often used to facilitate nucleophilic substitutions, while refluxing with chloroacetyl chloride in triethylamine can form acetamide linkages . Reaction progress should be monitored via TLC, and yields are optimized by adjusting stoichiometry (e.g., 1.5 mol equivalents of reagents) and temperature (room temperature to reflux) .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the acetamide linkage (δ 9.8 ppm for -NH) and aromatic protons (δ 6.9–7.5 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (~1667 cm⁻¹ for amide C=O) . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 430.2 [M+1]) . High-performance liquid chromatography (HPLC) with UV detection ensures purity >95% .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in modulating biological targets?
- Methodological Answer : Use molecular docking simulations to predict binding affinities with receptors (e.g., enzymes in signaling pathways). Validate via in vitro assays such as enzyme inhibition studies (IC₅₀ determination) or receptor-binding assays (radioligand displacement) . For example, competitive binding assays with fluorescent probes can quantify target engagement .
Q. How should contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, and cell line viability) to minimize variability. Perform orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to confirm results. Re-evaluate compound solubility in DMSO/water mixtures, as aggregation can falsely reduce apparent activity .
Q. What experimental design principles apply to in vivo studies evaluating pharmacokinetics or toxicity?
- Methodological Answer : Use randomized block designs with split-split plots for multi-variable analysis (e.g., dose-response, time points) . For toxicity, administer the compound to murine models (e.g., Wistar rats) at escalating doses (10–100 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine) . Include control groups receiving vehicle (e.g., 0.5% carboxymethylcellulose) to isolate compound effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies to improve target selectivity?
- Methodological Answer : Synthesize derivatives with modifications to the isoquinoline core (e.g., halogenation at C-3) or acetamide substituents (e.g., nitro or methoxy groups). Test against panels of related enzymes/receptors (e.g., kinase families) to identify selectivity drivers . Computational QSAR models can prioritize candidates by correlating electronic parameters (HOMO/LUMO) with activity .
Q. How can solubility and stability challenges be mitigated during formulation for biological assays?
- Methodological Answer : Use co-solvents like DMF:water (10:90 v/v) or surfactants (e.g., Tween-80) to enhance solubility . For stability, store lyophilized compounds at -20°C under nitrogen. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
